6-Heptyltetrahydro-2H-pyran-2-one-d4

Stable Isotope Dilution Mass Spectrometry Food Flavor Analysis

This d4-labeled δ-lactone is engineered for accurate quantitation via stable isotope dilution assays. The exact +4 Da shift eliminates cross-talk with the endogenous analyte and self-corrects for matrix effects, extraction losses, and instrument drift. The alkyl-chain deuteration is metabolically stable, enabling reliable tracking through hydrolysis. Ideal for food, flavor, and packaging migration studies.

Molecular Formula C12H22O2
Molecular Weight 202.33 g/mol
Cat. No. B12368726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Heptyltetrahydro-2H-pyran-2-one-d4
Molecular FormulaC12H22O2
Molecular Weight202.33 g/mol
Structural Identifiers
SMILESCCCCCCCC1CCCC(=O)O1
InChIInChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/i1D2,2D2
InChIKeyQRPLZGZHJABGRS-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Heptyltetrahydro-2H-pyran-2-one-d4: A Deuterated δ-Lactone for Stable Isotope Dilution Assays and Analytical Quantification


6-Heptyltetrahydro-2H-pyran-2-one-d4 (CAS 1394230-38-6), also known as δ-Dodecalactone-d4 or δ-Laurolactone-d4, is a stable isotope-labeled analog of the naturally occurring flavor lactone δ-Dodecalactone. Its molecular formula is C12H18D4O2, yielding a molecular weight of 202.33 g/mol . The compound is characterized by the replacement of four hydrogen atoms with deuterium, typically at the terminal positions of the heptyl side chain (6,6,7,7-tetradeuterioheptyl) . As a member of the δ-valerolactone class, its primary utility is as an internal standard for quantitative analysis via NMR, GC-MS, or LC-MS, particularly in stable isotope dilution assays (SIDA) for complex matrices .

Why δ-Dodecalactone or Other Deuterated Analogs Cannot Replace 6-Heptyltetrahydro-2H-pyran-2-one-d4 in Rigorous Quantitative Workflows


While the non-deuterated δ-Dodecalactone (CAS 713-95-1, MW 198.30) serves as a flavor standard, its use as a calibration reference in mass spectrometry-based quantification is compromised by matrix effects and ion suppression, which vary unpredictably across sample types [1]. The d4-labeled compound is designed to co-elute with the analyte, providing a near-perfect mimic that self-corrects for sample preparation losses and instrument drift—a feature unlabeled standards cannot provide [2]. Furthermore, the specific d4 labeling pattern (four deuteriums on the alkyl chain) ensures a mass shift of +4 Da relative to the endogenous lactone, a critical specification that other deuterated variants (e.g., δ-Dodecalactone-d7 with a +7 Da shift or ring-labeled δ-lactones) do not replicate . Substituting the d4 compound with a d7 or d2 analog introduces a different mass difference, altering the isotopic envelope and potentially compromising the accuracy of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods that have been optimized for the Δm/z = +4 separation .

Quantitative Differentiation of 6-Heptyltetrahydro-2H-pyran-2-one-d4 Against Closest Analogs and Alternatives


Molecular Mass and Isotopic Purity Differentiation: d4 vs. Unlabeled δ-Dodecalactone

The target compound, 6-Heptyltetrahydro-2H-pyran-2-one-d4, exhibits a molecular mass shift of +4.0 Da relative to the non-deuterated δ-Dodecalactone, with a calculated monoisotopic mass of 202.18 Da compared to 198.16 Da for the unlabeled analog [1]. This Δm/z = +4 separation is sufficiently distinct from the natural isotopic envelope of the analyte to enable precise selected ion monitoring (SIM) without interference from M+1 or M+2 isotopomers, a common issue when using d2-labeled analogs with smaller mass shifts [2]. The isotopic purity is specified as ≥95% (min) by multiple vendors, ensuring that the ion signal for the internal standard is predominantly the d4 isotopologue, minimizing cross-contamination of the analyte quantification channel .

Stable Isotope Dilution Mass Spectrometry Food Flavor Analysis

Label Position Specificity: Alkyl Chain d4 vs. Ring-Labeled δ-Lactone Internal Standards

Unlike δ-lactone internal standards synthesized with deuterium labels within the ring structure (e.g., [2H3-4]-labeled δ-lactones), 6-Heptyltetrahydro-2H-pyran-2-one-d4 carries its four deuterium atoms exclusively on the terminal alkyl chain (6,6,7,7-tetradeuterioheptyl) . This labeling pattern is critical because ring-deuterated lactones exhibit altered stability under acidic or basic hydrolytic conditions due to the kinetic isotope effect at the ester bond, potentially leading to differential degradation rates between the internal standard and the analyte during sample preparation [1]. Alkyl chain deuteration minimizes this effect, preserving the chemical equivalence between the standard and the native analyte throughout extraction and derivatization steps [1].

Stable Isotope Labeling GC×GC-TOF-MS SIDA Method Development

Analytical Platform Compatibility: SIDA Performance in Complex Dairy Matrices

In a validated stable isotope dilution assay (SIDA) using GC×GC-TOF-MS, deuterium-labeled δ-lactones (including δ-dodecalactone labeled with deuterium) were successfully employed to quantify lactone concentrations in raw and pasteurized cream [1]. The study demonstrated that δ-Dodecalactone concentrations reached a 2.5-fold increase in pasteurized cream compared to raw cream, and further increased by factors of 13 and 19 upon additional heat treatment, highlighting the method's dynamic range and precision [1]. The use of a deuterated internal standard enabled reliable quantitation despite the lactones' low volatility and pH-dependent instability, which would otherwise confound analysis [1].

Stable Isotope Dilution Assay GC×GC-TOF-MS Dairy Flavor Quantitation

Vendor-Specified Purity and Storage Stability Relative to Unlabeled δ-Dodecalactone

Commercial specifications for 6-Heptyltetrahydro-2H-pyran-2-one-d4 indicate a minimum purity of 95% (by HPLC or GC) , with some vendors reporting ≥98% . This is comparable to the purity of analytical-grade unlabeled δ-Dodecalactone (typically ≥97-99%) , but with the added assurance that the isotopic enrichment is maintained. Storage conditions are specified as powder at -20°C for 3 years, 4°C for 2 years, or in solvent at -80°C for 6 months , providing a clear stability benchmark for inventory management. The unlabeled compound, being a flavor volatile, is prone to oxidation and requires similar careful handling; however, its shelf life is not as rigorously documented in vendor datasheets for analytical standard use .

Analytical Reference Standard Quality Control Isotope-Labeled Compound

Optimal Application Scenarios for 6-Heptyltetrahydro-2H-pyran-2-one-d4 in Analytical and R&D Workflows


Quantification of δ-Dodecalactone in Dairy Products and Fermented Foods via SIDA-GC×GC-TOF-MS

The compound is ideally suited as an internal standard for stable isotope dilution assays (SIDA) in complex food matrices such as cream, cheese, and fermented dairy products. Its +4 Da mass shift relative to the native analyte enables unambiguous selected ion monitoring (SIM) in GC×GC-TOF-MS workflows, even in the presence of co-eluting matrix components [1]. The alkyl-chain deuteration minimizes the risk of differential hydrolysis during sample preparation, ensuring that the internal standard accurately tracks the analyte through extraction, concentration, and derivatization steps [1].

Tracing δ-Dodecalactone Metabolic Fate and Stability in In Vitro Studies

In metabolic or stability studies where the lactone ring is subject to enzymatic or chemical hydrolysis, the d4-labeled compound serves as a tracer to monitor degradation pathways without altering the reaction kinetics. The deuterium label on the alkyl chain is metabolically stable and does not exchange with the solvent, providing a reliable mass tag for LC-MS/MS detection of both the intact lactone and its hydrolyzed hydroxy acid product . This is particularly valuable in assessing the stability of flavor compounds in food processing or in drug formulation studies.

NMR-Based Quantification and Structural Confirmation in Synthetic Chemistry

The deuterium atoms in 6-Heptyltetrahydro-2H-pyran-2-one-d4 serve as a silent internal reference for quantitative NMR (qNMR) assays, enabling absolute quantification of the non-deuterated analyte in a mixture without the need for an external calibration curve. The absence of proton signals at the deuterated positions simplifies spectral interpretation and improves integration accuracy . This application is particularly useful in quality control of flavor batches or in verifying the purity of synthetic δ-lactone derivatives.

Environmental Fate and Residue Analysis of δ-Dodecalactone in Food Contact Materials

For regulatory compliance studies assessing the migration of flavor compounds from food packaging, the d4-labeled internal standard provides a robust means of quantifying trace levels of δ-Dodecalactone in complex simulant solutions. The use of SIDA with a deuterated analog compensates for matrix effects inherent in aqueous, acidic, or fatty food simulants, allowing for detection limits in the sub-ppb range when coupled with triple quadrupole MS [2].

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